BenchChemオンラインストアへようこそ!

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate (CAS 2229376-64-9) is a bifunctional heterocyclic building block comprising a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and an azetidine ring linked via an ether bridge at the piperidine 4-position. Its molecular formula is C₁₃H₂₄N₂O₃ with a molecular weight of 256.34 g/mol, and it exhibits a predicted pKa of 9.65 ± 0.40 and XLogP3 of 0.9.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
Cat. No. B8067225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2CNC2
InChIInChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-10(5-7-15)17-11-8-14-9-11/h10-11,14H,4-9H2,1-3H3
InChIKeyMRZPGCORVBZOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate – Core Building Block Identity and Procurement Baseline


tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate (CAS 2229376-64-9) is a bifunctional heterocyclic building block comprising a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and an azetidine ring linked via an ether bridge at the piperidine 4-position [1]. Its molecular formula is C₁₃H₂₄N₂O₃ with a molecular weight of 256.34 g/mol, and it exhibits a predicted pKa of 9.65 ± 0.40 and XLogP3 of 0.9 [1]. The compound belongs to the piperidinyl-azetidine ether class, a privileged scaffold in medicinal chemistry for constructing kinase inhibitors, GPCR antagonists, and central nervous system (CNS)-penetrant agents [2]. It is commercially available as a free base (≥95% purity) and as the hydrochloride salt (≥95% purity), with storage typically at refrigerated or low-temperature conditions to maintain stability .

Why Generic Substitution of the tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate Scaffold Fails


Within the in-class family of piperidinyl-azetidine ether building blocks, regioisomeric positioning of the Boc protecting group and the identity of the heterocyclic ether ring produce marked differences in synthetic compatibility, orthogonal deprotection strategy, and downstream biological target engagement [1]. The target compound positions the Boc group on the piperidine nitrogen, leaving the azetidine secondary amine free for further derivatization – a configuration that contrasts sharply with the regioisomeric tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (CAS 926906-42-5), where Boc protection resides on the azetidine ring [2]. Such structural divergence alters hydrogen-bonding capacity, basicity-driven reactivity, and the topological polar surface area (TPSA), directly influencing both synthetic route design and the pharmacokinetic profile of final drug candidates built from these intermediates [2].

Quantitative Differentiation Evidence for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate vs. Closest Analogs


Regioisomeric Boc Position Drives pKa and Deprotonation-Based Reactivity Divergence

The target compound places the Boc protecting group on the piperidine ring, giving a predicted pKa of 9.65 ± 0.40 for the free azetidine secondary amine . This contrasts with the regioisomeric comparator tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (CAS 926906-42-5), where the Boc group resides on the azetidine ring, rendering the piperidine nitrogen (pKa ~10–11 class-level inference) the primary basic site [1]. The difference in basic site location enables orthogonal deprotection strategies: the target compound allows selective Boc removal from piperidine under acidic conditions while the azetidine amine remains available for prior or simultaneous functionalization, a critical advantage in multi-step parallel synthesis of screening libraries.

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

Topological Polar Surface Area Differential: Target Compound vs. Regioisomer

The topological polar surface area (TPSA) of the target compound is computed as 41.8 Ų [1], compared to 50.8 Ų for the regioisomer tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate . This 9.0 Ų reduction arises from the different spatial orientation of the polar carbamate group relative to the ether oxygen and secondary amine. Lower TPSA values are associated with improved passive membrane permeability and blood-brain barrier penetration, with the widely cited threshold for favorable CNS penetration being ≤90 Ų; both compounds fall well below this threshold, but the target compound's lower TPSA may confer a measurable advantage in permeability-limited scenarios.

Drug Design ADME Blood-Brain Barrier Permeability

Azetidine vs. Pyrrolidine Ring Size Impacts Molecular Weight and Conformational Rigidity

The target compound incorporates a four-membered azetidine ether (MW 256.34 g/mol), while the closest five-membered-ring analog, tert-butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate (CAS 1781881-05-7), possesses a molecular weight of 270.37 g/mol . This 14.03 g/mol (5.5%) increase in molecular weight for the pyrrolidine analog results from an additional methylene unit in the ring. Beyond the bulk metric, the azetidine ring is significantly more strained and conformationally restricted than pyrrolidine, with ring strain energies of approximately 26 kcal/mol for azetidine vs. 6 kcal/mol for pyrrolidine (class-level inference from physical organic literature), which can translate into differentiated metabolic stability and off-rate binding kinetics when the scaffold is incorporated into final bioactive molecules [1].

Bioisosterism Lead Optimization Conformational Analysis

Boc vs. Cbz Protecting Group Orthogonality and Deprotection Selectivity

The target compound employs a Boc protecting group on the piperidine nitrogen, removable by acidic conditions (e.g., TFA/CH₂Cl₂, or HCl/dioxane), while the structurally analogous benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate (Cbz analog, CAS 1400761-15-0) requires hydrogenolysis (H₂, Pd/C) for deprotection . The Boc analog (MW 256.34 g/mol) is 34.02 g/mol lighter than the Cbz analog (MW 290.36 g/mol), and its acid-labile protecting group is fully orthogonal to hydrogenolysis-labile groups, enabling sequential deprotection strategies in complex synthetic sequences without cross-reactivity. Additionally, the Boc group generates only gaseous byproducts (CO₂, isobutylene) upon deprotection, whereas Cbz deprotection releases toluene, which can complicate purification.

Solid-Phase Synthesis Orthogonal Protection Peptidomimetics

Storage Stability: Free Base vs. Hydrochloride Salt Form for Procurement Planning

The target compound is offered in two physical forms with distinct storage and handling profiles: the free base (CAS 2229376-64-9, ≥97% purity) requires low-temperature storage (typically ≤−20 °C) to maintain stability, while the hydrochloride salt (CAS 2306278-50-0, ≥95% purity) is specified for refrigerated storage (2–8 °C) and is shipped at ambient temperature . The hydrochloride salt has a molecular weight of 292.81 g/mol (vs. 256.34 g/mol for the free base) due to the addition of HCl . This differential in storage stringency and shipping conditions directly impacts total cost of ownership for compound management facilities, particularly for laboratories without ready access to −20 °C storage capacity.

Compound Management Stability Studies Procurement Logistics

High-Impact Research and Industrial Application Scenarios for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate


CNS-Penetrant Lead Molecule Synthesis Leveraging Lower TPSA

The target compound's TPSA of 41.8 Ų, which is 9.0 Ų lower than its regioisomer, makes it the building block of choice when designing CNS-targeted small molecules where passive blood-brain barrier permeability is critical . Medicinal chemistry teams optimizing mGluR2 positive allosteric modulators or PDE10 inhibitors can directly incorporate this scaffold to maintain favorable CNS MPO (multiparameter optimization) scores without requiring additional structural modifications to reduce polarity [1].

Orthogonal Deprotection Sequences in Parallel Library Synthesis

The Boc-on-piperidine / free-azetidine configuration of the target compound enables a unique synthetic workflow: the azetidine secondary amine (pKa 9.65) can be functionalized first (e.g., via reductive amination, sulfonylation, or urea formation), followed by acidic Boc deprotection of the piperidine ring for a second diversification step . This orthogonal reactivity is not accessible with the Cbz analog, which requires hydrogenolysis conditions that may reduce other functional groups, nor with the regioisomer where the Boc group occupies the azetidine ring [1].

Fragment-Based Drug Discovery Maintaining Rule-of-5 Compliance

At MW 256.34 g/mol, the target compound is 14.03 g/mol lighter than its pyrrolidine analog and 34.02 g/mol lighter than its Cbz analog [1]. This makes it the most mass-efficient entry point for incorporating the piperidinyl-azetidine ether motif, a key consideration when fragment molecular weight budgets are capped at ≤300 Da. The azetidine ring's inherent ring strain (~26 kcal/mol) also provides a unique conformational constraint that can enhance binding site complementarity in fragment growing campaigns.

Large-Scale Synthesis and Compound Management Workflow Optimization

For procurement and compound management teams, the hydrochloride salt form (CAS 2306278-50-0) offers a clear logistical advantage: ambient-temperature shipping and refrigerated (2–8 °C) storage vs. the −20 °C storage requirement for the free base . When planning multi-gram synthesis campaigns, sourcing the HCl salt can reduce cold-chain transportation costs and simplify inventory management, while the Boc protection ensures compatibility with standard acidic workup and purification protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.